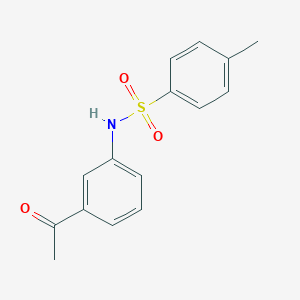

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

説明

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: N-(3-Acetylphenyl)-4-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

科学的研究の応用

Antimicrobial Properties

Research has demonstrated that N-(3-Acetylphenyl)-4-methylbenzenesulfonamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating its potential as a therapeutic agent:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be utilized in treating bacterial infections by inhibiting folic acid synthesis, similar to other sulfonamides.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have reported the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.5 |

The compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting mitochondrial membrane depolarization .

Synthesis of Derivatives

Recent research has focused on synthesizing analogues of this compound to enhance biological activity. For instance, modifications to the sulfonamide moiety have improved inhibitory potency against specific targets like the NLRP3 inflammasome, which plays a role in inflammatory diseases. Molecular docking studies indicate favorable interactions with target proteins through hydrogen bonding and π–π stacking .

Anticancer Studies

A study on the anticancer effects of various derivatives showed that certain modifications led to increased cytotoxicity against gastric cancer cells (AGS). The results indicated significant morphological changes and cell death at higher concentrations:

- Cell Death Induction : At a concentration of 10 µg/mL, late apoptotic and dead cells increased significantly, demonstrating the compound's potential as a chemotherapeutic agent .

Antimicrobial Investigations

Another investigation assessed the antimicrobial activities of synthesized sulfonamide compounds, revealing promising results against both Gram-positive and Gram-negative bacteria. The study employed molecular docking techniques to predict binding affinities and interactions with bacterial targets .

作用機序

The mechanism of action of N-(3-Acetylphenyl)-4-methylbenzenesulfonamide in biological systems involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound.

類似化合物との比較

- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-Acetylphenyl)-4-chlorobenzenesulfonamide

- N-(3-Acetylphenyl)-4-methoxybenzenesulfonamide

Uniqueness: N-(3-Acetylphenyl)-4-methylbenzenesulfonamide is unique due to the presence of both the acetyl and methyl groups, which can influence its reactivity and biological activity. The specific positioning of these groups can lead to different steric and electronic effects, making this compound distinct from its analogs.

生物活性

N-(3-Acetylphenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its mechanisms of action, biological efficacy, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an acetyl group and a methylbenzenesulfonamide moiety, which contribute to its unique chemical reactivity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

The primary biological activity of this compound is attributed to its ability to inhibit dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, the compound prevents bacterial growth by inhibiting the production of essential nucleotides required for DNA synthesis. This mechanism is similar to other sulfonamides, which are known for their bacteriostatic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration required to prevent bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could serve as a potential therapeutic agent in treating bacterial infections.

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Studies have demonstrated that the compound can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting mitochondrial membrane depolarization.

Case Study: Cancer Cell Lines

A study evaluating the compound's effects on various cancer cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 7.8 |

| A549 (lung cancer) | 6.5 |

The results indicate that this compound exhibits promising anticancer activity, warranting further investigation into its potential as a chemotherapeutic agent .

Research Findings and Applications

Recent studies have explored the synthesis of analogues of this compound to enhance its biological activity. For instance, modifications to the sulfonamide moiety have been shown to improve inhibitory potency against specific molecular targets such as the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Additionally, molecular docking studies suggest that the compound forms favorable interactions with target proteins through hydrogen bonding and π–π stacking, enhancing its biological efficacy.

特性

IUPAC Name |

N-(3-acetylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-6-8-15(9-7-11)20(18,19)16-14-5-3-4-13(10-14)12(2)17/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJWGOUGWAHTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967692 | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-87-3 | |

| Record name | 3'-Acetyl-p-toluenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Acetylphenyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。